Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate
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Overview
Description
Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is further bonded to another carbon atom. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the triazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The general steps are as follows:
- Synthesis of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.
- Esterification of the resulting triazole compound with ethyl acetate.
Industrial Production Methods
Industrial production of Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition and receptor modulation. The compound can also interact with nucleic acids and proteins, affecting their structure and function.
Comparison with Similar Compounds
Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate can be compared with other triazole-containing compounds, such as:
1,2,3-Triazole: A simple triazole ring without additional functional groups.
Benzotriazole: A triazole ring fused with a benzene ring.
Triazolylmethanol: A triazole ring with a hydroxymethyl group.
The uniqueness of Ethyl2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)acetate lies in its ester functionality, which imparts different chemical reactivity and biological activity compared to other triazole derivatives.
Biological Activity
Ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate, a compound belonging to the triazole class, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.
This compound is characterized by the presence of a triazole ring, which is known for its ability to form hydrogen bonds and coordinate with metal ions. This structural feature contributes significantly to its biological activity, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The triazole moiety can effectively inhibit enzymes by binding to their active sites, disrupting their normal function.
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, affecting the integrity of microbial cell membranes and inhibiting essential metabolic pathways.
- Anticancer Properties : this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of triazole compounds, including this compound, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were reported as low as 3.125 μg/mL for certain derivatives, indicating strong efficacy against resistant strains .
- Antifungal Properties : Research highlighted the compound's ability to inhibit cytochrome P450-dependent 14α-demethylase, leading to reduced ergosterol levels in fungal membranes. This mechanism is critical for the antifungal action observed in compounds with triazole structures .
- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, compounds related to this structure were found to have IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting promising anticancer potential .
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)triazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2-3,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDVYFIQCROINF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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